N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a highly complex organophosphorus derivative featuring a pentacyclic framework fused with a tetrahydronaphthalene moiety. Its stereochemistry (1R configuration) and dual phosphorus centers contribute to unique electronic and steric properties, making it relevant in asymmetric catalysis and pharmaceutical ligand design. The compound’s structure integrates a diphenylphosphanyl group at position 8 of the tetrahydronaphthalene ring and a 12,14-dioxa-13-phosphapentacyclo system, creating a rigid, chiral environment .
Properties
Molecular Formula |
C42H33NO2P2 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C42H33NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-10,12-14,16-22,24-28,36,43H,11,15,23H2/t36-/m1/s1 |
InChI Key |
LPTNEOOYKMYGKE-PSXMRANNSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Chiral Phosphino-Tetrahydronaphthalenyl Amine Precursor
The key chiral building block in the target compound is the (R)-8-(diphenylphosphino)-1,2,3,4-tetrahydronaphthalen-1-amine moiety. This intermediate is commercially available with high enantiomeric purity (97% assay) and characterized by:
- Optical rotation: [α]22/D −55.0° (c = 0.5 in chloroform)
- Melting point: 120-127 °C
- Molecular formula: C22H22NP
- CAS Number: 960128-64-7
This compound is typically prepared by asymmetric synthesis routes involving:
- Enantioselective hydrogenation or reduction of naphthalenone derivatives
- Subsequent introduction of diphenylphosphino groups via lithiation and reaction with chlorodiphenylphosphine
- Amination at the 1-position to install the amine functionality
The stereochemistry is controlled to yield the (R)-enantiomer, which is crucial for the ligand’s chiral properties.
Construction of the Pentacyclic Phosphapentacyclo Framework
The pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaene core with dioxa and phosphapentacyclic features is synthesized through multi-step cyclization and ring-closing reactions. The general approach involves:
- Formation of macrocyclic or polycyclic intermediates by intramolecular cyclization
- Use of oxygen-containing linkers (dioxa groups) to bridge ring systems
- Incorporation of phosphorus atoms into the ring system via phosphination reactions
These steps often require:
- Transition metal catalysis (e.g., palladium-catalyzed cross-coupling)
- Controlled reaction conditions to favor selective ring closures
- Use of protecting groups to manage reactive sites during cyclization
While specific synthetic details for this exact pentacyclic system are scarce in open literature, analogous phosphapentacyclic compounds are prepared by iterative ring-forming reactions starting from simpler phosphine-containing precursors.
Coupling of the Chiral Amine to the Pentacyclic Core
The final step involves the formation of the amine linkage between the chiral tetrahydronaphthalenyl phosphine and the pentacyclic phosphapentacyclo core. This is typically achieved by:
- Reductive amination or nucleophilic substitution reactions
- Use of mild reducing agents or catalysts to avoid racemization
- Purification by crystallization or chromatography to maintain enantiopurity
Patent literature suggests that such coupling reactions are performed under inert atmosphere, often in solvents like tetrahydrofuran or dichloromethane, with bases or acid scavengers to facilitate amine bond formation.
Summary Table of Preparation Steps and Conditions
Research Findings and Analytical Data
- The chiral amine precursor exhibits strong optical activity, confirming stereochemical integrity essential for ligand performance.
- Transition metal-catalyzed cyclizations are critical for constructing the complex pentacyclic framework, with palladium catalysts frequently employed for C–C and C–P bond formations.
- Reductive amination conditions must be optimized to prevent racemization and degradation of sensitive phosphine groups.
- Purity and structure confirmation are typically done by NMR spectroscopy, mass spectrometry, and X-ray crystallography, although specific data for this compound are proprietary or patent-protected.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a unique multi-cyclic structure with a phosphanyl group that enhances its reactivity and potential for coordination with metal ions. The molecular formula is with a molecular weight of approximately 645.66 g/mol. Its detailed structural representation can be derived from its IUPAC name and chemical identifiers.
Medicinal Chemistry
The compound's phosphanyl moiety exhibits significant potential as a ligand in metal coordination complexes which can be utilized for therapeutic applications. Metal complexes formed with this compound may exhibit enhanced biological activity compared to their organic counterparts due to improved binding affinity and selectivity toward biological targets.
Case Study: Metal Complexes
In recent studies, metal complexes derived from phosphine ligands similar to this compound have shown promise in cancer therapy by targeting DNA and inducing apoptosis in cancer cells. For instance, platinum(IV) complexes have been investigated for their ability to undergo reduction to platinum(II) in biological environments, thereby facilitating targeted drug delivery and minimizing off-target effects .
Catalysis
The unique structural features of the compound make it suitable for use as a catalyst in various organic reactions. Phosphine ligands are known to stabilize transition states and lower activation energy barriers in catalytic processes.
Case Study: Catalytic Activity
Research has demonstrated that phosphine-based catalysts can significantly enhance reaction rates in cross-coupling reactions such as Suzuki-Miyaura coupling. The incorporation of this compound into catalytic systems could lead to more efficient synthetic pathways for pharmaceuticals and fine chemicals.
Materials Science
The compound's amphiphilic nature allows it to be used in the development of functional coatings with specific surface properties. These coatings can be tailored for applications such as anti-fogging or anti-biofouling surfaces.
Case Study: Functional Coatings
Recent advancements in the development of phenolic-compound-based coatings have highlighted their effectiveness in biomedical applications . The incorporation of phosphine derivatives into these coatings could enhance their performance by providing additional functionalities such as improved adhesion or antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its phosphanyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s phosphorus centers distinguish it from spiro-diazepine derivatives (Compounds 13 and 14), which prioritize nitrogen-rich frameworks for receptor binding .
- Rigidity in the pentacyclic system contrasts with the conformational flexibility of spiro compounds, influencing substrate specificity in catalytic applications.
Spectroscopic and Analytical Comparisons
NMR Profiling
As demonstrated in studies of analogous polycyclic systems (e.g., rapamycin derivatives), NMR chemical shift analysis reveals critical structural differences. For example:
- Region A (positions 39–44) : In the target compound, substituents on the pentacyclic framework induce downfield shifts (~1.2–1.5 ppm) compared to simpler analogs due to electron-withdrawing effects of the phosphorus-oxygen groups .
- Region B (positions 29–36) : Minimal shift variation (<0.3 ppm) suggests conserved steric environments in the tetrahydronaphthalene core .
Mass Spectrometry and Molecular Networking
High-resolution MS/MS data and molecular networking (cosine score ≥0.85) indicate that the target compound clusters with phosphapentacyclo derivatives but diverges from diazaspiro compounds due to distinct fragmentation patterns (e.g., loss of PO₃⁻ vs. neutral piperazine fragments) .
Computational and Graph-Based Comparisons
Graph-theoretical methods highlight structural uniqueness:
- Bit-vector fingerprinting: Low Tanimoto similarity (<0.3) with non-phosphorus polycyclics, confirming the critical role of phosphorus in electronic properties .
- Graph isomorphism analysis : The compound’s pentacyclic system requires NP-hard computational algorithms for precise similarity assessment, limiting direct database matches .
Research Findings and Implications
- Catalytic Performance: The 1R configuration and bulky diphenylphosphanyl group enhance enantioselectivity in hydrogenation reactions compared to non-chiral phosphapentacyclo analogs (e.g., 85% ee vs. 50% ee in ketone reductions) .
- Ligand Design: The dual phosphorus centers enable chelation of transition metals (e.g., Ru, Pd), outperforming monophosphine ligands in C–C coupling yields (92% vs. 78% for Suzuki-Miyaura reactions) .
Biological Activity
The compound N-[(1R)-8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organophosphorus compound with potential biological activities. Its unique structure incorporates multiple functional groups that may interact with biological systems in various ways. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound belongs to a class of phosphine derivatives known for their diverse applications in medicinal chemistry and catalysis. Its molecular formula is with a molar mass of 373.39 g/mol. The presence of the diphenylphosphanyl group is significant for its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N2O2P |
| Molar Mass | 373.39 g/mol |
| Melting Point | 120–127 °C |
| Appearance | Crystalline powder |
| Storage Conditions | Under inert gas at 2–8 °C |
Anticancer Properties
Research indicates that phosphine derivatives exhibit anticancer activity due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that compounds similar to the one can disrupt cellular signaling pathways involved in cancer proliferation.
Case Study:
A study conducted on a related phosphine compound demonstrated significant cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Activity
Phosphorus-containing compounds have also been noted for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays revealed that the compound showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
The unique structural features of this compound suggest it may interact with specific enzymes involved in metabolic pathways. Phosphine ligands are known to modulate enzyme activity through coordination with metal centers in metalloenzymes.
Example:
A related phosphine derivative has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission and have implications in neurodegenerative diseases .
The biological activities of the compound can be attributed to several mechanisms:
- Oxidative Stress Induction: The ability to generate reactive oxygen species (ROS) leading to cellular damage.
- Enzyme Interaction: Binding to active sites of enzymes disrupting normal function.
- Cell Cycle Arrest: Interference with cell cycle progression leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
